1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Description
1-(Indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a heterocyclic compound featuring an indoline scaffold linked via an ethanone bridge to a 1H-indole moiety substituted with a 5-methyl-1,3,4-oxadiazole group.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)19-12-16-7-3-5-9-18(16)25(19)13-20(26)24-11-10-15-6-2-4-8-17(15)24/h2-9,12H,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIOSDFFTDSXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone , with the molecular formula and a molecular weight of approximately 358.401 g/mol, is a hybrid structure that combines indole and oxadiazole moieties. This unique combination has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuroprotective research.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2 |
| Molecular Weight | 358.401 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research has indicated that compounds containing indole and oxadiazole structures exhibit significant anticancer properties. For instance, a study focused on similar indole derivatives demonstrated cytotoxic effects against various cancer cell lines. The synthesized compounds were tested using an MTT assay, revealing promising IC50 values against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Notably, one compound achieved an IC50 of 0.32 μM against HepG2 cells, indicating potent anticancer activity .
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been explored in models of oxidative stress. In one study, compounds similar to this compound were shown to protect fibroblasts from oxidative damage induced by glutathione depletion. This was assessed using Caenorhabditis elegans as a model organism, where certain compounds improved survival rates under stress conditions .
The biological activity of this compound appears to be linked to its ability to interact with specific cellular pathways:
Cytotoxicity Mechanism :
- Apoptosis Induction : Compounds similar to this indole derivative have been shown to induce apoptosis in cancer cells by targeting pathways involving PARP-1 and EGFR.
- Cell Cycle Arrest : Specific derivatives were found to arrest the cell cycle at the G2/M phase in MCF-7 cells, thereby inhibiting proliferation .
Neuroprotective Mechanism :
- Oxidative Stress Mitigation : The presence of oxadiazole groups helps in scavenging free radicals and reducing oxidative stress within cells.
- Enhancement of Cellular Resilience : By modulating cellular responses to stressors, these compounds can enhance the survival of neuronal cells under adverse conditions .
Case Studies and Research Findings
A selection of relevant studies highlights the compound's biological activity:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of oxadiazole derivatives, including those related to indole structures. For instance, compounds that incorporate the oxadiazole moiety have been shown to inhibit HIV-1 transcription effectively. In a study focusing on acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol, it was found that certain derivatives exhibited potent inhibitory effects on HIV-1 infectivity with half-maximal effective concentrations (EC50) as low as 0.17 µM . These findings suggest that derivatives similar to 1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone may also possess significant antiviral properties.
Anti-Diabetic Properties
The compound has been investigated for its potential as an anti-diabetic agent. A study synthesized a series of hybrid compounds based on indole and oxadiazole structures to evaluate their inhibitory activity against enzymes such as α-amylase and α-glucosidase. Notably, some synthesized compounds demonstrated superior inhibition compared to the standard drug acarbose . This indicates that this compound could be further explored for its anti-diabetic potential.
Anticancer Activity
The structural characteristics of this compound suggest it may exhibit anticancer activity. Research into related compounds has indicated that oxadiazole derivatives can act as potential anticancer agents by inhibiting tumor cell proliferation. For example, studies have shown that certain indole-derived oxadiazoles possess cytotoxic properties against various cancer cell lines . The exploration of this compound in cancer research could yield promising results.
HIV Research
In a notable study involving the optimization of oxadiazole compounds for HIV treatment, researchers identified key structural features that enhance antiviral activity against HIV transcription . The findings from this research can guide future investigations into the specific modifications of this compound to improve its efficacy.
Diabetes Management
Another study focused on synthesizing hybrid indole and oxadiazole compounds aimed at diabetes management found that specific derivatives exhibited excellent inhibition against diabetic enzymes . This suggests that similar modifications to the structure of this compound could yield effective anti-diabetic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a detailed comparison:
Morpholine-Based Analogs ()
Compounds such as 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l) share the ethanone-oxadiazole backbone but replace indoline with morpholine. Key differences include:
- Structural Variations : Morpholine (a six-membered oxygen-nitrogen ring) vs. indoline (a bicyclic indole derivative).
- Pharmacological Activity : Compound 1l exhibited potent CA-IX inhibition (IC₅₀ = 0.87 µM) and cytotoxicity against ID8 ovarian cancer cells (IC₅₀ = 9.2 µM), suggesting that the morpholine group enhances solubility and target affinity compared to indoline-based analogs .
- Molecular Properties :
Benzimidazole and Oxadiazole Hybrids ()
Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone () and 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone () highlight the role of sulfur and nitrogen substituents:
- Activity : The benzimidazole-oxadiazole hybrids showed antioxidant activity (DPPH scavenging at 70–85% efficacy), while the mercapto-oxadiazole derivative demonstrated antimicrobial activity (MIC = 30.2–43.2 µg/cm³) .
- Structural Impact : Replacing indoline with benzimidazole or pyridine alters electronic properties, enhancing redox activity or microbial target binding.
Indole-Oxadiazole Derivatives ()
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine () shares the indole-oxadiazole core but lacks the ethanone bridge and indoline moiety.
- Synthesis: Synthesized via cyclization of indole-3-carbohydrazide with cyanogen bromide, yielding 75–90% .
- Activity : Indole-oxadiazole derivatives are often explored for anticancer activity, though specific data for this analog are unavailable.
Sulfur-Containing Analogs ()
Compounds like 1-(indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone () and 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone () incorporate sulfur linkages:
- Structural Differences : Thioether (C–S–C) or sulfonyl (SO₂) groups instead of oxadiazole-oxygen bonds.
- Impact on Activity : Sulfonyl groups may improve metabolic stability but reduce polarity compared to oxadiazole .
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Friedel-Crafts acylation to attach the ethanone bridge to indoline or indole derivatives using AlCl₃ as a catalyst (similar to indole acylation in ).
- Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 3 : Coupling reactions (e.g., nucleophilic substitution or Pd-catalyzed cross-coupling) to link the oxadiazole-substituted indole to the ethanone-indoline moiety .
Example conditions: Reflux in dioxane with anhydrous K₂CO₃ for 16–24 hours, followed by purification via recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 9–10 ppm, oxadiazole methyl at δ 2.5 ppm) and confirms connectivity .
- HR-MS : Validates molecular weight (e.g., [M+H]⁺ peak for C₂₂H₁₉N₄O₂ at 377.1509) .
- X-ray Crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., indoline/oxadiazole planes at ~56°) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural confirmation?
- Methodological Answer : Contradictions (e.g., unexpected NOEs in NMR or ambiguous mass fragments) require:
- 2D NMR (COSY, HSQC, HMBC) : Maps through-space (NOESY) and through-bond correlations to distinguish regioisomers .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- X-ray Diffraction : Definitive confirmation of solid-state structure, as demonstrated for analogous indole-oxadiazole hybrids .
Q. What computational approaches predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use MOE or AutoDock Vina to simulate binding to enzymes like 11β-HSD1 (a target for metabolic disorders; see ) or sphingosine-1-phosphate lyase (S1PL) .
- Pharmacophore Modeling : Align structural features (e.g., oxadiazole as a hydrogen bond acceptor) with known inhibitors .
- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance cyclization kinetics for oxadiazole formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 16 hours) while maintaining >90% yield, as shown in analogous indole syntheses .
Structure-Activity Relationship (SAR) & Stability
Q. How does the 5-methyl-1,3,4-oxadiazole substituent influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The oxadiazole enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets (e.g., S1PL in ).
- Methyl Group Role : Improves lipophilicity (logP ~2.8) and membrane permeability, critical for CNS-targeted compounds .
- Comparative Studies : Replace oxadiazole with 1,2,4-triazole or thiadiazole to assess potency changes in enzyme inhibition assays .
Q. What conditions destabilize this compound, and how can stability be improved?
- Methodological Answer :
- Photodegradation : UV exposure cleaves the oxadiazole ring; store in amber vials at -20°C .
- Hydrolysis : Susceptible to acidic/alkaline conditions (pH <3 or >10); use buffered solutions (pH 6–8) in biological assays .
- Stabilization Strategies : Co-crystallize with cyclodextrins or formulate as a lyophilized powder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
